molecular formula C7H7F3N2 B1302672 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 845866-48-0

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No. B1302672
CAS RN: 845866-48-0
M. Wt: 176.14 g/mol
InChI Key: ITPHFEKXAAEMQS-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines are a type of organic compound that contain a trifluoromethyl (-CF3) group and a pyridine ring . They are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .


Synthesis Analysis

The synthesis of trifluoromethylpyridines has seen enormous growth in recent years . They can be prepared by trifluoromethylation of 4-iodobenzene . The trifluoromethyl group can be treated as a purely electron-withdrawing group .


Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines is characterized by the presence of a trifluoromethyl group (-CF3) and a pyridine ring . The trifluoromethyl group is strongly electron withdrawing .


Chemical Reactions Analysis

Trifluoromethylpyridines participate in various chemical reactions. For example, 4-(Trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .


Physical And Chemical Properties Analysis

Trifluoromethylpyridines have unique physical and chemical properties due to the presence of the trifluoromethyl group and the pyridine ring . The trifluoromethyl group is strongly electron withdrawing, which can affect the compound’s reactivity .

Scientific Research Applications

Organic Synthesis and Material Science

  • Organic Synthesis Applications : Trifluoromethanesulfonic acid, related closely in functional group to the compound , is utilized extensively in organic synthesis. Its high protonating power and low nucleophilicity make it an efficient reagent for creating cationic species from organic molecules, facilitating a wide range of reactions including electrophilic aromatic substitution, carbon–carbon, and carbon–heteroatom bond formations (Kazakova & Vasilyev, 2017).
  • Material Science and Engineering : Research into rubrene and its derivatives, where trifluoromethyl groups could potentially play a role in substitution to modify electronic properties, highlights the importance of such functional groups in the development of organic electronics, particularly due to their impact on charge carrier mobility (Douglas et al., 2020).

Environmental Science

  • Metal–Organic Frameworks (MOFs) : The exploration of MOFs for gas separation and purification showcases the potential use of trifluoromethylated compounds in creating porous structures that can differentiate small gas molecules for efficient separation and environmental remediation (Lin et al., 2017).

Green Chemistry

  • Aqueous Fluoroalkylation : The development of environment-friendly fluoroalkylation reactions, including trifluoromethylation, in water or its presence highlights the shift towards green chemistry. These methods aim at incorporating fluorinated groups into molecules with minimal environmental impact (Song et al., 2018).

Chemistry and Environmental Fate of Fluorinated Compounds

  • Environmental Impact of Lampricides : Studies on 3-trifluoromethyl-4-nitrophenol (TFM) focus on its use in controlling sea lamprey populations, demonstrating transient environmental effects and minimal long-term toxicological risk, providing insights into the controlled application of such compounds (Hubert, 2003).

Future Directions

The development of trifluoromethylpyridines is an increasingly important research topic . They are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

4-(trifluoromethyl)-1,2,3,4-tetrahydropyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h4,6,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPHFEKXAAEMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC=C(C1C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374111
Record name 4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845866-48-0
Record name 4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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